5-ethyl-2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-methylpyrimidin-4(3H)-one
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Description
5-ethyl-2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H21FN4O2S2 and its molecular weight is 456.55. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to 5-ethyl-2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6-methylpyrimidin-4(3H)-one have been extensively studied for their potential anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran derivatives have shown promising anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers, demonstrating efficacy at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, pyrazole derivatives have been synthesized and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines, showing significant potential as anticancer agents (Alam et al., 2016).
Enzymatic Activity Enhancement
Some derivatives of this compound have been found to significantly enhance the reactivity of specific enzymes. For instance, a study on pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives showed a potent effect on increasing the reactivity of cellobiase, an enzyme involved in carbohydrate breakdown (Abd & Awas, 2008).
Antimicrobial Properties
Some related compounds have demonstrated notable antimicrobial activities. For example, thio-substituted ethyl nicotinate derivatives synthesized from reactions involving similar chemical structures were found to have significant antimicrobial activities against various microorganisms (Gad-Elkareem et al., 2011).
Structural Characterization
The structural characterization of these compounds is crucial for understanding their potential applications. Studies like the crystal structure determination of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate provide valuable insights into the molecular arrangement and interactions, which are essential for predicting the reactivity and properties of these compounds (Kumar et al., 2018).
properties
IUPAC Name |
5-ethyl-2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S2/c1-3-16-13(2)24-22(25-21(16)29)31-12-20(28)27-18(14-6-8-15(23)9-7-14)11-17(26-27)19-5-4-10-30-19/h4-10,18H,3,11-12H2,1-2H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVONHYMBUOQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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